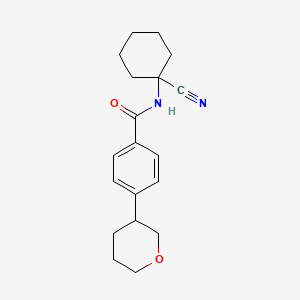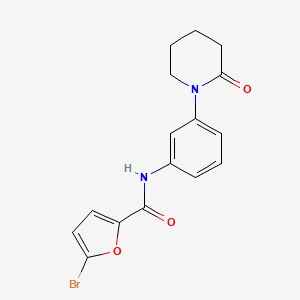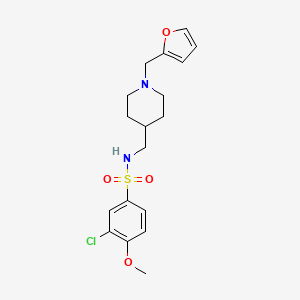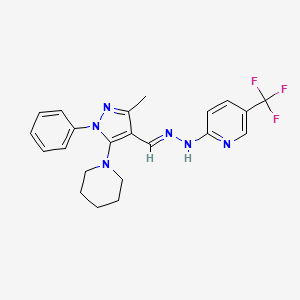
N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide, also known as CX614, is a compound that belongs to the family of benzamide derivatives. It is a potent and selective positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. CX614 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用機序
N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and learning and memory processes. This compound binds to a specific site on the AMPA receptor, which enhances the receptor's response to glutamate, leading to an increase in synaptic transmission and LTP.
Biochemical and Physiological Effects:
This compound has been shown to enhance LTP and synaptic plasticity in the hippocampus, leading to an improvement in cognitive function. This compound has also been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, which are crucial for attention and memory processes. This compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, its ability to enhance synaptic plasticity and LTP, and its neuroprotective effects. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide, including:
1. The development of more potent and selective positive allosteric modulators of AMPA receptors.
2. The investigation of the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
3. The optimization of the synthesis of this compound to improve its yield and purity.
4. The investigation of the potential side effects and toxicity of this compound at high concentrations.
5. The investigation of the effects of this compound on other neurotransmitter systems, such as the GABAergic system.
Conclusion:
In conclusion, this compound is a potent and selective positive allosteric modulator of AMPA receptors that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. This compound has been extensively studied in various in vitro and in vivo models to understand its mechanism of action and potential therapeutic applications. Future research on this compound will provide valuable insights into its potential therapeutic applications and limitations.
合成法
The synthesis of N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide involves the reaction of 1-cyanocyclohexane with 3-chloropropanol in the presence of a base to form the intermediate 1-(3-chloropropoxy)cyclohexane. This intermediate is then reacted with 4-aminobenzonitrile in the presence of a catalyst to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has been extensively studied in various in vitro and in vivo models to understand its mechanism of action and potential therapeutic applications. This compound has been shown to enhance long-term potentiation (LTP) and synaptic plasticity in the hippocampus, which are crucial for learning and memory processes. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-4-(oxan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c20-14-19(10-2-1-3-11-19)21-18(22)16-8-6-15(7-9-16)17-5-4-12-23-13-17/h6-9,17H,1-5,10-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSNKGPONYZJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)C3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)


![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)
![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)
![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)
![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)



![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)
